molecular formula C10H13NO2 B3168699 2-[(Ethylamino)methyl]benzoic acid CAS No. 932231-64-6

2-[(Ethylamino)methyl]benzoic acid

Cat. No.: B3168699
CAS No.: 932231-64-6
M. Wt: 179.22 g/mol
InChI Key: BEAXKTAHCNXWLG-UHFFFAOYSA-N
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Description

2-[(Ethylamino)methyl]benzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where an ethylamino group is attached to the benzoic acid structure

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties . These compounds often target enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets (such as cox enzymes) to inhibit their activity . This inhibition could lead to a decrease in the production of inflammatory mediators, thereby reducing inflammation.

Biochemical Pathways

This pathway is involved in the production of prostaglandins, which are key players in the inflammatory response . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation.

Pharmacokinetics

It’s known that the compound is a metabolite of methyl-n-methylanthranilates (mma) . This suggests that it may be produced in the body through the metabolism of MMA. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Based on the anti-inflammatory properties of similar compounds, it can be hypothesized that the compound may reduce inflammation at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethylamino)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with ethylamine. One common method involves the use of methyl benzoate as a starting material. The methyl benzoate is first hydrolyzed to benzoic acid, which is then reacted with ethylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as hydrolysis, amination, and purification to ensure the final product meets the required purity standards. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Ethylamine derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-[(Ethylamino)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound with a simple carboxylic acid group.

    Anthranilic acid: Similar structure with an amino group attached to the benzoic acid.

    Methyl benzoate: An ester derivative of benzoic acid

Uniqueness

2-[(Ethylamino)methyl]benzoic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(ethylaminomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-11-7-8-5-3-4-6-9(8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAXKTAHCNXWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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